8-(4-Methylphenyl)guanosine 5'-(dihydrogen phosphate)
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Overview
Description
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) is a modified nucleoside derivative It consists of a guanosine molecule substituted with a 4-methylphenyl group at the 8th position and a dihydrogen phosphate group at the 5’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) typically involves the modification of guanosine. The process begins with the protection of the hydroxyl groups of guanosine, followed by the introduction of the 4-methylphenyl group at the 8th position through a nucleophilic substitution reaction. The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the guanine base.
Reduction: Reduction reactions can modify the functional groups attached to the guanine base.
Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the guanine base, while substitution reactions can introduce different functional groups at the 8th position.
Scientific Research Applications
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on chemical reactivity.
Biology: The compound can be used to investigate the role of modified nucleosides in biological processes, such as DNA replication and repair.
Industry: It may be used in the synthesis of specialized nucleotides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways. The presence of the 4-methylphenyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-monophosphate: A purine ribonucleoside 5’-monophosphate with guanine as the nucleobase.
8-(4-Methoxyphenyl)guanosine 5’-(dihydrogen phosphate): A similar compound with a methoxy group instead of a methyl group at the 4th position.
Uniqueness
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate) is unique due to the presence of the 4-methylphenyl group, which can significantly alter its chemical and biological properties compared to other guanosine derivatives. This modification can enhance its stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
920984-09-4 |
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Molecular Formula |
C17H20N5O8P |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-methylphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H20N5O8P/c1-7-2-4-8(5-3-7)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(30-16)6-29-31(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
FLZLOHHMLLHZNP-UBEDBUPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
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